Methanone, [2-(bromomethyl)phenyl]phenyl-
Description
Significance in Synthetic Chemistry
The primary significance of Methanone, [2-(bromomethyl)phenyl]phenyl- in synthetic chemistry lies in its utility as a precursor for a variety of organic structures. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This reactivity is central to its role in the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds.
A notable application of this compound is in the synthesis of 2-Aryl-3-methoxyisoindolin-1-ones. In a typical reaction, 2-benzoylbenzyl bromide is treated with a primary amine in the presence of a base, leading to the formation of the isoindolinone ring system. This transformation highlights the compound's ability to participate in intramolecular cyclization reactions, a key strategy for the efficient construction of cyclic molecules.
Furthermore, Methanone, [2-(bromomethyl)phenyl]phenyl- serves as a starting material for the synthesis of other complex molecules that may have potential applications in the development of new pharmaceuticals and agrochemicals. Its role as a versatile building block is a cornerstone of its importance in modern organic synthesis.
The synthesis of Methanone, [2-(bromomethyl)phenyl]phenyl- is most commonly achieved through the bromination of 2-methylbenzophenone (B1664564). A widely used method is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This reaction selectively targets the benzylic position of the methyl group. Typical reaction conditions involve refluxing the reactants in a nonpolar solvent like carbon tetrachloride or benzene (B151609). The yield of this reaction is generally high, often ranging from 85-92% after purification.
Table 1: Synthesis of Methanone, [2-(bromomethyl)phenyl]phenyl-
| Starting Material | Reagents | Solvent | Temperature | Yield |
|---|
Overview of Structural Features and Reactivity Context
The structure of Methanone, [2-(bromomethyl)phenyl]phenyl- is characterized by a central carbonyl group linking two phenyl rings. One of these rings is substituted at the ortho position with a bromomethyl (-CH₂Br) group. This specific arrangement of functional groups dictates the compound's reactivity.
The key reactive site is the benzylic carbon of the bromomethyl group. This carbon is susceptible to nucleophilic attack due to the electronegativity of the bromine atom, which makes it a good leaving group. The reactivity of this site is further enhanced by the adjacent phenyl ring, which can stabilize the transition state of nucleophilic substitution reactions.
The presence of the carbonyl group can, however, influence the reactivity of the benzylic position. While ortho-substituted benzyl (B1604629) halides generally exhibit slightly lower reactivity than their para-isomers due to steric hindrance, the electronic effects of the benzoyl group can also play a role.
Table 2: Key Structural and Reactivity Features
| Feature | Description | Implication for Reactivity |
|---|---|---|
| Benzophenone (B1666685) Core | Two phenyl rings attached to a carbonyl group. | Provides a stable scaffold and influences the electronic properties of the molecule. |
| Bromomethyl Group | A -CH₂Br substituent at the ortho position of one phenyl ring. | The primary site of reactivity, readily undergoing nucleophilic substitution. |
| Benzylic Position | The carbon atom of the bromomethyl group. | Activated for nucleophilic attack due to the adjacent phenyl ring and the good leaving group (Br⁻). |
Structure
3D Structure
Properties
IUPAC Name |
[2-(bromomethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBSQDOGJSTPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472422 | |
| Record name | Methanone, [2-(bromomethyl)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59310-31-5 | |
| Record name | Methanone, [2-(bromomethyl)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Advanced Preparative Methodologies for Methanone, 2 Bromomethyl Phenyl Phenyl
Benzylic Bromination Routes
The introduction of a bromine atom at the benzylic position of 2-methylbenzophenone (B1664564) is a key transformation for the synthesis of Methanone, [2-(bromomethyl)phenyl]phenyl-. This is most effectively accomplished through a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction, using N-Bromosuccinimide as the brominating agent. chadsprep.comresearchgate.net This method is favored due to its selectivity for the benzylic position over other potentially reactive sites in the molecule. chadsprep.com
Radical Initiation Mechanisms utilizing N-Bromosuccinimide
The efficacy of the benzylic bromination with NBS hinges on the generation of a bromine radical (Br•), which initiates a radical chain reaction. gla.ac.uk This process requires the presence of a radical initiator or an external energy source like UV light to facilitate the homolytic cleavage of the N-Br bond in NBS or, more commonly, the homolysis of a low concentration of molecular bromine (Br₂) that is either present as an impurity in NBS or generated in situ. chadsprep.comorganic-chemistry.org
The choice of radical initiator plays a crucial role in the efficiency of the benzylic bromination. Azobisisobutyronitrile (AIBN) and Dibenzoyl Peroxide (BPO) are two of the most commonly employed initiators for this purpose. chadsprep.comwikipedia.org Both function by decomposing upon heating to generate radicals, which then propagate the chain reaction.
Azobisisobutyronitrile (AIBN): Upon heating, AIBN decomposes to yield two cyanopropyl radicals and a molecule of nitrogen gas. The cyanopropyl radicals can then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical.
Dibenzoyl Peroxide (BPO): BPO decomposes upon heating to form two benzoyloxy radicals. These radicals can then abstract a hydrogen atom from HBr to produce a bromine radical and benzoic acid.
While both initiators are effective, their decomposition kinetics and the reactivity of the generated radicals can influence the reaction outcome. The choice between AIBN and BPO can depend on the specific substrate and desired reaction conditions, though both are widely used and considered effective for initiating benzylic bromination. chadsprep.comwikipedia.org In some instances, the purity of the NBS reagent, particularly the presence of bromine or HBr impurities, can significantly impact the reaction rate and induction period. newera-spectro.com
| Radical Initiator | Decomposition Products | Typical Reaction Conditions |
|---|---|---|
| Azobisisobutyronitrile (AIBN) | 2-cyanopropyl radicals, Nitrogen gas | Thermal decomposition, typically at temperatures around 80°C in solvents like carbon tetrachloride or benzene (B151609). |
| Dibenzoyl Peroxide (BPO) | Benzoyloxy radicals | Thermal decomposition, often used in similar solvents and temperature ranges as AIBN. |
The choice of solvent is a critical parameter in NBS brominations. The ideal solvent should be inert to the radical conditions and should not react with the brominating agent. organic-chemistry.org
Carbon Tetrachloride (CCl₄): Historically, CCl₄ has been the solvent of choice for Wohl-Ziegler brominations. organic-chemistry.orgwikipedia.org Its inertness under radical conditions and the fact that NBS is only sparingly soluble in it are advantageous. organic-chemistry.org The low solubility of NBS helps to maintain a low concentration of bromine in the reaction mixture, which is crucial for favoring substitution over addition reactions. chadsprep.com Furthermore, the byproduct of the reaction, succinimide (B58015), is insoluble in CCl₄ and floats on the surface, providing a visual indication of the reaction's progress and completion. organic-chemistry.orgwikipedia.org
Benzene: Benzene is another suitable solvent for benzylic bromination with NBS. While it is also relatively inert under these conditions, reaction rates in benzene can sometimes be slower compared to those in carbon tetrachloride. nih.gov
Due to the toxicity and environmental concerns associated with carbon tetrachloride, alternative solvents such as acetonitrile (B52724) and 1,2-dichloroethane (B1671644) have also been explored and used with success. organic-chemistry.orgresearchgate.net
| Solvent | Key Properties and Effects on Reaction |
|---|---|
| Carbon Tetrachloride (CCl₄) | Inert, low solubility of NBS, insoluble succinimide byproduct. Favors selective benzylic bromination. |
| Benzene | Inert, can lead to slower reaction rates compared to CCl₄. |
Fine-tuning the reaction conditions is essential for maximizing the yield of the desired monobrominated product and minimizing the formation of side products.
Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure the thermal decomposition of the radical initiator and to maintain a sufficient reaction rate. wikipedia.org However, excessively high temperatures can lead to increased side reactions, including over-bromination. rsc.org
Molar Ratios: The stoichiometry of the reactants is a critical factor. To favor the formation of the monobrominated product, Methanone, [2-(bromomethyl)phenyl]phenyl-, it is common to use a molar ratio of 2-methylbenzophenone to NBS of approximately 1:1. googleapis.com Using a significant excess of NBS can lead to the formation of the dibrominated side product. googleapis.com The amount of radical initiator is typically catalytic, often in the range of 1-10 mol%.
Optimization studies often involve systematically varying these parameters to find the ideal balance for a specific substrate. researchgate.net For instance, a continuous flow process for benzylic bromination demonstrated that residence time, temperature, and the equivalents of the brominating agent all significantly influence the product ratio. researchgate.net
Regioselectivity and Side Product Formation (e.g., Dibromomethyl Derivatives)
The Wohl-Ziegler reaction is generally highly regioselective for the weakest C-H bond, which in the case of 2-methylbenzophenone is the benzylic C-H bond. organic-chemistry.org This selectivity arises from the stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent aromatic ring.
However, the primary side reaction of concern is over-bromination, leading to the formation of the dibromomethyl derivative, Methanone, [2-(dibromomethyl)phenyl]phenyl-. The formation of this byproduct is favored by conditions such as a high molar ratio of NBS to the substrate and prolonged reaction times. rsc.orggoogleapis.com The initial monobromination product can undergo a second hydrogen abstraction and subsequent bromination to yield the dibrominated compound. Careful control of the reaction stoichiometry is therefore crucial to maximize the yield of the desired monobrominated product. googleapis.com
Friedel-Crafts Acylation Approaches
The precursor for the benzylic bromination, 2-methylbenzophenone, is commonly synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgchemguide.co.uk
For the synthesis of 2-methylbenzophenone, the reaction is typically carried out between toluene (B28343) and benzoyl chloride, with a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). prepchem.comguidechem.com The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich toluene ring.
The methyl group of toluene is an ortho-, para-directing group. Therefore, the Friedel-Crafts acylation of toluene with benzoyl chloride can yield a mixture of 2-methylbenzophenone and 4-methylbenzophenone. epa.govchegg.com While the para-isomer is often the major product due to reduced steric hindrance, the reaction conditions can be manipulated to influence the isomer ratio. libretexts.org For instance, using a bulky Lewis acid or specific solvent systems can sometimes favor the formation of the ortho-isomer. A reported synthesis using an excess of toluene as the solvent and aluminum chloride as the catalyst at reflux temperature provided a high yield of a mixture of methylbenzophenone isomers. prepchem.com
| Reactants | Catalyst | Typical Products | Key Considerations |
|---|---|---|---|
| Toluene and Benzoyl Chloride | Aluminum Chloride (AlCl₃) | Mixture of 2-methylbenzophenone and 4-methylbenzophenone | The ortho/para isomer ratio can be influenced by reaction conditions. The para isomer is generally the major product. |
Comparative Analysis of Synthetic Efficiencies and Scalability
The precursor, 2-methylbenzophenone, is commonly synthesized via a Friedel-Crafts acylation reaction. A highly efficient and scalable method involves the reaction of toluene with benzoyl chloride using a Lewis acid catalyst such as anhydrous aluminum chloride. This method has been reported to produce 2-methylbenzophenone in high yields, around 93%. prepchem.com The scalability of this initial step is generally well-established in industrial chemical synthesis.
The pivotal step in the synthesis of Methanone, [2-(bromomethyl)phenyl]phenyl- is the selective bromination of the methyl group of 2-methylbenzophenone. This transformation is typically achieved through a free-radical bromination reaction. libretexts.orgpearson.com
Traditional Batch Bromination:
The classical approach to benzylic bromination involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent, often a chlorinated hydrocarbon like carbon tetrachloride, with initiation by ultraviolet (UV) light or a chemical radical initiator like azobisisobutyronitrile (AIBN). chemistrysteps.comchadsprep.com While effective on a laboratory scale, this method presents several challenges for large-scale production. These challenges include the difficulties in achieving uniform irradiation of large reaction volumes, potential for side reactions due to prolonged reaction times, and the use of hazardous solvents. semanticscholar.orgrsc.org The scalability of photochemical batch reactors is often limited, making it difficult to produce multigram or kilogram quantities efficiently. semanticscholar.orgacs.org
Advanced Continuous Flow Bromination:
To address the limitations of batch processing, continuous flow methodologies have emerged as a superior alternative for benzylic brominations. semanticscholar.orgnih.gov These systems utilize microreactors or coiled tubing reactors, which allow for precise control over reaction parameters such as temperature, residence time, and light exposure. rsc.orgnih.gov The use of transparent fluorinated ethylene (B1197577) polymer (FEP) tubing in reactor design ensures efficient and uniform irradiation. acs.orgnih.gov
A significant advantage of continuous flow systems is their enhanced scalability. Scaling up production is achieved by simply extending the operation time of the reactor or by using a larger reactor with a more powerful light source, rather than redesigning the entire reaction setup. semanticscholar.orgacs.org This approach has demonstrated the potential for producing brominated products at a rate of up to 180 mmol per hour. acs.org Furthermore, continuous flow processes often utilize safer solvents like acetonitrile, avoiding the use of hazardous materials such as carbon tetrachloride. acs.orgnih.gov The use of just a slight excess of NBS (e.g., 1.05 equivalents) is sufficient to achieve complete conversion of the starting material, highlighting the efficiency of this method. semanticscholar.orgacs.org
The table below provides a comparative overview of the key parameters for the benzylic bromination of 2-methylbenzophenone using both batch and continuous flow methods.
| Parameter | Traditional Batch Method | Advanced Continuous Flow Method |
| Reaction Setup | Large, stirred reaction vessel | Microreactor or coiled tube reactor |
| Irradiation | Non-uniform, difficult to scale | Uniform and efficient |
| Solvents | Often hazardous (e.g., CCl4) | Safer alternatives (e.g., acetonitrile) |
| Scalability | Limited, challenging for large scale | Readily scalable by extending run time or using a larger reactor |
| Throughput | Lower | Significantly higher (e.g., up to 180 mmol/h) |
| Reagent Usage | May require a larger excess of reagents | Highly efficient (e.g., 1.05 eq. NBS) |
| Safety | Higher risks associated with hazardous solvents and large reaction volumes | Improved safety due to smaller reaction volumes and safer solvents |
Chemical Reactivity and Mechanistic Investigations of Methanone, 2 Bromomethyl Phenyl Phenyl
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The primary reactive center for the reactions discussed in this section is the benzylic carbon of the bromomethyl group. As a primary benzylic halide, it is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide leaving group and an inversion of configuration at the electrophilic carbon. The SN2 mechanism is a single-step, concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.
Reactions with Oxygen-Centered Nucleophiles (e.g., Hydroxide (B78521) Ions)
Oxygen-centered nucleophiles, such as hydroxide ions (OH⁻) and alkoxides (RO⁻), readily react with (2-bromomethyl)benzophenone. When heated under reflux with an aqueous solution of a base like sodium hydroxide, the bromide is displaced by a hydroxyl group, yielding (2-(hydroxymethyl)phenyl)(phenyl)methanone. researchgate.net Similarly, reaction with alkoxides, such as sodium ethoxide, results in the formation of the corresponding ether, a reaction known as the Williamson ether synthesis. nih.gov These reactions proceed via the SN2 mechanism, favored by the primary nature of the benzylic halide. researchgate.net
Table 1: Reaction with Oxygen-Centered Nucleophiles
| Nucleophile | Reagent Example | Product | Reaction Type |
| Hydroxide | Sodium Hydroxide (NaOH) | (2-(hydroxymethyl)phenyl)(phenyl)methanone | SN2 |
| Alkoxide | Sodium Ethoxide (NaOEt) | (2-(ethoxymethyl)phenyl)(phenyl)methanone | Williamson Ether Synthesis (SN2) |
Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines)
Nitrogen-containing nucleophiles, including ammonia and primary or secondary amines, react with (2-bromomethyl)benzophenone to form new carbon-nitrogen bonds. nih.gov The reaction of a primary alkyl bromide with ammonia or a primary amine typically proceeds through an SN2 mechanism to yield the corresponding substituted amine. researchgate.net For instance, the reaction with methylamine would produce 2-(methylaminomethyl)phenylmethanone. A potential complication in these reactions is over-alkylation, as the resulting secondary amine is also nucleophilic and can react with another molecule of the starting halide, potentially leading to tertiary amines or even quaternary ammonium salts. nih.gov Using a large excess of the amine nucleophile can help to favor the mono-alkylation product. researchgate.net
Table 2: Reaction with Nitrogen-Centered Nucleophiles
| Nucleophile | Reagent Example | Expected Product | Reaction Type |
| Primary Amine | Methylamine (CH₃NH₂) | 2-(methylaminomethyl)phenylmethanone | SN2 |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | 2-(dimethylaminomethyl)phenylmethanone | SN2 |
Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols)
Sulfur-based nucleophiles are particularly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. nih.gov Thiols (RSH) and their conjugate bases, thiolates (RS⁻), react efficiently with benzylic bromides like (2-bromomethyl)benzophenone to form stable thioethers. imist.ma This reaction is a cornerstone of bioconjugation chemistry and is known to proceed cleanly via an SN2 pathway. imist.ma For example, treatment of (2-bromomethyl)benzophenone with sodium thiomethoxide would yield methyl(2-benzoylbenzyl)sulfane. The reaction is generally rapid and high-yielding.
Table 3: Reaction with Sulfur-Centered Nucleophiles
| Nucleophile | Reagent Example | Product | Reaction Type |
| Thiolate | Sodium thiomethoxide (NaSMe) | Methyl(2-benzoylbenzyl)sulfane | SN2 |
| Thiol | Thiophenol (PhSH) | Phenyl(2-benzoylbenzyl)sulfane | SN2 |
Kinetic and Thermodynamic Aspects of Nucleophilic Attack
Rate = k[(2-bromomethyl)benzophenone][Nucleophile]
Table 4: Factors Influencing SN2 Reaction Rate
| Factor | Influence on Rate | Rationale |
| Substrate Structure | Favorable | Primary benzylic halide structure minimizes steric hindrance for backside attack. |
| Nucleophile Strength | Increases with strength | Stronger nucleophiles (e.g., RS⁻ > RO⁻ > RNH₂) attack the electrophilic carbon more rapidly. |
| Leaving Group Ability | Favorable | Bromide (Br⁻) is a good leaving group, capable of stabilizing the negative charge. |
| Solvent | Faster in polar aprotic | Solvents like acetone or DMF solvate the cation but not the nucleophile, increasing its reactivity. |
Intramolecular Cyclization Pathways
The dual functionality of (2-bromomethyl)benzophenone and its derivatives allows for their use in constructing polycyclic molecules through intramolecular reactions. While direct cyclization of the parent molecule is not typical, its reaction with bifunctional nucleophiles can generate intermediates that are primed for subsequent intramolecular cyclization, leading to the formation of complex fused heterocyclic systems in a one-pot procedure.
Formation of Fused Heterocyclic Systems (e.g., Thiazolo- and Benzimidazo-condensed Benzodiazepines)
(2-Bromomethyl)benzophenone is a valuable precursor for synthesizing fused heterocyclic structures such as benzodiazepines. While many benzodiazepine syntheses involve the condensation of o-phenylenediamines with ketones, a more elaborate strategy using (2-bromomethyl)benzophenone can lead to more complex, fused systems.
A plausible and effective route involves a two-step, one-pot sequence:
Intermolecular Nucleophilic Substitution: The synthesis begins with the reaction of (2-bromomethyl)benzophenone with a bifunctional nucleophile. For the synthesis of a benzimidazo-fused benzodiazepine, o-phenylenediamine is used. imist.ma For a thiazolo-fused system, 2-aminothiophenol is the reactant. In this initial SN2 step, one of the amino groups (or the thiol group, which is more nucleophilic) attacks the benzylic carbon, displacing the bromide and forming an intermediate.
Intramolecular Cyclization: The resulting intermediate, now containing both the benzophenone (B1666685) carbonyl and a tethered nucleophilic group (the second amine or the remaining amine), undergoes an acid-catalyzed intramolecular cyclization. The nucleophilic group attacks the electrophilic carbonyl carbon of the benzophenone moiety, leading to the formation of the seven-membered diazepine ring and subsequent dehydration to yield the final aromatic fused heterocyclic system.
This tandem reaction sequence efficiently transforms a relatively simple starting material into a complex polycyclic architecture, demonstrating the synthetic utility of (2-bromomethyl)benzophenone beyond simple substitution reactions.
Generation of Isobenzofuran Intermediates
The chemical behavior of Methanone, [2-(bromomethyl)phenyl]phenyl-, also known as 2-(bromomethyl)benzophenone, is significantly influenced by the proximate arrangement of its reactive functional groups. This proximity facilitates intramolecular reactions, leading to the formation of highly reactive intermediates such as isobenzofurans. These transient species are not typically isolated but are generated in situ to participate in subsequent chemical transformations.
The formation of a 1-phenylisobenzofuran intermediate from 2-(bromomethyl)benzophenone is a classic example of neighboring group participation (NGP), also referred to as anchimeric assistance. wikipedia.org NGP is the interaction of a reaction center with a lone pair of electrons from an atom or electrons from a bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase the reaction rate compared to a similar reaction without the participating group.
In the case of 2-(bromomethyl)benzophenone, the carbonyl oxygen atom acts as an internal nucleophile. The lone pair of electrons on the oxygen atom attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This intramolecular SN2-type reaction results in the formation of a cyclic oxonium ion intermediate, which then rapidly rearranges to form the aromatic 1-phenylisobenzofuran. This mechanism is proposed for the conversion of 2-(bromomethyl)benzophenone into various derivatives when heated.
The key steps in this process are:
Intramolecular Attack: The carbonyl oxygen attacks the benzylic carbon bearing the bromine atom.
Displacement: The bromide ion is expelled as a leaving group.
Cyclization and Rearrangement: A five-membered ring intermediate is formed, which quickly tautomerizes or rearranges to the more stable, aromatic isobenzofuran system.
This participation of the neighboring carbonyl group is crucial for the generation of the isobenzofuran, as it provides a low-energy pathway for the reaction to proceed.
Isobenzofurans are known to be highly reactive dienes due to the thermodynamic driving force to form a stable benzene (B151609) ring in their cycloaddition products. Their instability often prevents direct isolation, so their existence is typically confirmed by trapping them in situ with a reactive substrate, known as a trapping agent.
The primary evidence for the formation of 1-phenylisobenzofuran from 2-(bromomethyl)benzophenone comes from its successful interception in cycloaddition reactions. When 2-(bromomethyl)benzophenone is heated in the presence of dienophiles (compounds that readily react with dienes), products are formed that are consistent with the initial formation of 1-phenylisobenzofuran followed by a Diels-Alder reaction. The isobenzofuran acts as a diene and is "trapped" by the dienophile, leading to the formation of a stable cycloadduct. The subsequent aromatization of these cycloadducts to naphthalene derivatives provides further strong evidence for this reaction pathway.
Diels-Alder Reactions of Isobenzofurans with Dienophiles (e.g., Olefinic, Acetylenic)
The in situ generated 1-phenylisobenzofuran is a potent diene for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity is harnessed to synthesize complex polycyclic aromatic systems, particularly naphthalene derivatives. The reaction proceeds readily with a variety of electron-deficient dienophiles, including those with olefinic (alkene) and acetylenic (alkyne) bonds.
The reaction of 2-(bromomethyl)benzophenone with various dienophiles in a solvent like carbon tetrachloride upon heating leads directly to substituted naphthalene derivatives. The proposed mechanism involves the formation of the 1-phenylisobenzofuran intermediate, which then undergoes a Diels-Alder reaction with the dienophile to form an initial bridged cycloadduct.
With Olefinic Dienophiles: When an alkene such as N-phenylmaleimide is used as the dienophile, the cycloaddition yields a complex polycyclic adduct.
With Acetylenic Dienophiles: Acetylenic dienophiles, like dimethyl acetylenedicarboxylate, react with the isobenzofuran to also form a bridged cycloadduct.
These primary adducts are often unstable under the reaction conditions and readily undergo further transformation to yield the final aromatic product.
Table 1: Synthesis of Naphthalene Derivatives from 2-(Bromomethyl)benzophenone and Dienophiles
| Dienophile | Product | Yield (%) |
| N-Phenylmaleimide | 2,3-Dihydro-2-phenyl-1H-benz[f]isoindole-1,3-dione, 4-phenyl- | 75 |
| Dimethyl acetylenedicarboxylate | Dimethyl 1-phenylnaphthalene-2,3-dicarboxylate | 80 |
| Diethyl acetylenedicarboxylate | Diethyl 1-phenylnaphthalene-2,3-dicarboxylate | 85 |
Data sourced from experimental findings on the reaction of 2-(bromomethyl)benzophenone when heated with the specified dienophiles.
A key feature of the Diels-Alder reactions of isobenzofurans is the high propensity of the resulting cycloadducts to aromatize. rsc.org The initial [4+2] cycloaddition product contains a 7-oxabicyclo[2.2.1]heptane skeleton. This structure is strained and contains a masked benzene ring.
Oxidation and Reduction Transformations
The chemical structure of Methanone, [2-(bromomethyl)phenyl]phenyl- contains two primary functional groups amenable to oxidation and reduction: the benzophenone carbonyl group and the bromomethyl group.
Reduction:
The carbonyl group of the benzophenone moiety is readily reduced to a secondary alcohol. This transformation is a common and well-documented reaction for ketones. Mild reducing agents such as sodium borohydride (NaBH₄) are effective for this purpose. zenodo.orgsciencing.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. A subsequent workup with a protic solvent, such as methanol or water, protonates the resulting alkoxide to yield the diphenylmethanol derivative, in this case, 2-(bromomethyl)phenylmethanol. sciencemadness.orgpitt.edu
The general reaction is as follows: C₆H₅C(O)C₆H₄CH₂Br + NaBH₄ → C₆H₅CH(OH)C₆H₄CH₂Br
This reduction is typically chemoselective, meaning the sodium borohydride will preferentially reduce the ketone over other functional groups that might be present, although reaction conditions can influence outcomes.
Oxidation:
The oxidation of Methanone, [2-(bromomethyl)phenyl]phenyl- is less straightforward. The benzophenone carbonyl group is generally resistant to oxidation under standard conditions. However, the bromomethyl group can be involved in oxidative transformations. While direct oxidation of the bromomethyl group might be complex, it is structurally related to benzyl (B1604629) bromide, which can undergo oxidation. For instance, processes exist where benzyl halides can be converted to the corresponding aldehydes or carboxylic acids, although this often proceeds via a nucleophilic substitution followed by oxidation. There is potential for the synthesis of 2-benzoylbenzoic acid from related precursors, which would represent an oxidation of the methyl group prior to or after bromination. The synthesis of benzophenone itself can involve oxidation steps from precursors like bromomethylbenzene. askfilo.com However, specific, high-yield oxidation protocols targeting the bromomethyl group in this particular molecule are not extensively documented in readily available literature.
Selective Oxidation to Carboxylic Acids or Other Oxidized Derivatives
The benzylic bromomethyl group of [2-(bromomethyl)phenyl]phenyl-methanone is susceptible to oxidation to form the corresponding carboxylic acid, 2-benzoylbenzoic acid. This transformation can be achieved using various oxidizing agents. For instance, benzyl bromides can be directly oxidized to their corresponding benzoic acids using 30% hydrogen peroxide with a phase-transfer catalyst and a sodium tungstate catalyst. organic-chemistry.org
Another approach involves the use of potassium permanganate (KMnO4) in a hot solution, a powerful oxidizing agent that can cleave benzylic C-H bonds and convert them into C-O bonds, ultimately yielding a carboxylic acid. masterorganicchemistry.com While effective, this method is harsh and may not be suitable for molecules with sensitive functional groups. masterorganicchemistry.com Milder methods for benzylic oxidation exist, which can potentially yield the intermediate aldehyde. masterorganicchemistry.comresearchgate.net For example, visible light-mediated aerobic oxidation of benzyl bromides has been reported to produce benzaldehydes. researchgate.net
The general mechanism for benzylic oxidation often involves the formation of a benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comlibretexts.org This radical can then react with an oxidizing agent to form the oxidized product. masterorganicchemistry.com
Table 1: Examples of Oxidation Reactions of Benzyl Bromides
| Oxidizing Agent/System | Product | Reference |
| 30% H₂O₂ / Na₂WO₄ / PTC | Benzoic Acid | organic-chemistry.org |
| Hot KMnO₄ | Benzoic Acid | masterorganicchemistry.com |
| Visible Light / Air | Benzaldehyde | researchgate.net |
Reduction of the Carbonyl Group to Alcoholic Derivatives
The carbonyl group of [2-(bromomethyl)phenyl]phenyl-methanone can be selectively reduced to a secondary alcohol, [2-(bromomethyl)phenyl]phenylmethanol, using mild reducing agents like sodium borohydride (NaBH₄). masterorganicchemistry.comncert.nic.in Sodium borohydride is a chemoselective reagent that readily reduces aldehydes and ketones to their corresponding alcohols but typically does not reduce less reactive functional groups like esters or carboxylic acids under standard conditions. masterorganicchemistry.comharvard.edu The reduction of a ketone to a secondary alcohol proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide intermediate during the workup step to yield the alcohol. masterorganicchemistry.com
It is important to consider the potential for side reactions, as benzylic halides can also be reduced by more potent reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com However, NaBH₄ is generally considered mild enough to selectively reduce the ketone in the presence of the benzylic bromide under controlled conditions. youtube.com
Table 2: Reduction of Ketones to Alcohols
| Reducing Agent | Substrate | Product | Key Features | Reference |
| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | Chemoselective for aldehydes and ketones. masterorganicchemistry.comncert.nic.in | masterorganicchemistry.comrsc.org |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone | Secondary Alcohol | Stronger reducing agent, can also reduce benzylic halides. youtube.com | youtube.com |
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of both an aryl bromide (implicitly, through the bromomethyl group's connection to the phenyl ring) and a benzylic bromide in [2-(bromomethyl)phenyl]phenyl-methanone makes it a versatile substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.meresearchgate.net
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org In the context of [2-(bromomethyl)phenyl]phenyl-methanone, the aryl halide component can be considered for coupling with a boronic acid or its ester derivative. The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. fiveable.melibretexts.orgnobelprize.org
While the bromomethyl group itself is not the typical halide used in Suzuki coupling, the aryl ring to which it is attached can be halogenated to participate in such reactions. For instance, a related compound, 2-(bromomethyl)phenylboronic acid, has been used as a coupling partner in Suzuki-Miyaura reactions. gre.ac.uktcichemicals.com This suggests that derivatives of [2-(bromomethyl)phenyl]phenyl-methanone could be synthesized to participate in these powerful C-C bond-forming reactions. gre.ac.uk
Table 3: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Reference |
| Oxidative Addition | The organic halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. | libretexts.orgnobelprize.org |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. | libretexts.orgnobelprize.org |
| Reductive Elimination | The two organic groups on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst. | libretexts.orgnobelprize.org |
Other Palladium-Catalyzed Transformations Involving the Bromomethyl Group
The bromomethyl group of [2-(bromomethyl)phenyl]phenyl-methanone is a reactive handle for various palladium-catalyzed transformations. These reactions can involve the activation of the C-Br bond to form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are known to be effective for a wide range of substrates, including benzyl halides. researchgate.net
For example, palladium-catalyzed reactions can be used to construct complex polycyclic frameworks through intramolecular C-H activation and subsequent annulation reactions. nih.govsnnu.edu.cn In such a scenario, the palladium catalyst could first oxidatively add to the C-Br bond of the bromomethyl group, followed by an intramolecular reaction with a C-H bond on the adjacent phenyl ring or the benzoyl group.
Furthermore, palladium catalysis can facilitate migratory cyclization reactions, where the palladium center moves along a carbon framework before inducing cyclization. nih.gov While specific examples involving [2-(bromomethyl)phenyl]phenyl-methanone are not prevalent in the provided search results, the general principles of palladium catalysis suggest that this compound could be a suitable substrate for various intramolecular and intermolecular coupling reactions. nih.gov
Radical-Mediated Reactivity
The benzylic C-Br bond in [2-(bromomethyl)phenyl]phenyl-methanone is susceptible to homolytic cleavage, leading to the formation of a resonance-stabilized benzylic radical. This radical intermediate can then participate in a variety of chemical transformations.
Hydrogen Atom Transfer (HAT) Processes in Related Systems
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a donor molecule to a radical species. nih.govwikipedia.org In systems related to [2-(bromomethyl)phenyl]phenyl-methanone, the formation of a benzylic radical via bromine atom abstraction can initiate HAT processes. researchgate.netrsc.org The bromine radical, often generated photochemically or through the use of an initiator, can abstract a hydrogen atom from a suitable donor, propagating a radical chain reaction. researchgate.netrsc.org
The stability of the benzylic radical is a key driving force for these reactions. libretexts.orgchemistrysteps.com This stability arises from the delocalization of the unpaired electron over the adjacent aromatic ring. libretexts.org Radical-mediated reactions, such as cyclizations, can be initiated by the formation of such radicals. cureffi.orgacs.org For example, a radical generated at the benzylic position could potentially add to an unsaturated bond within the same molecule or in another molecule, leading to the formation of new C-C bonds. cureffi.org
The study of HAT processes is crucial for understanding the mechanisms of many organic reactions, including certain oxidation and reduction processes that may proceed through radical intermediates. researchgate.netnih.gov
Halogen Atom Transfer (XAT) Events in Benzophenone Catalysis
The generation of carbon-centered radicals from stable organic halides is a cornerstone of modern synthetic chemistry. One powerful strategy involves merging benzophenone-mediated hydrogen atom transfer (HAT) with a subsequent halogen atom transfer (XAT) event. acs.orgnih.govunica.it This dual catalytic approach enables the formation of alkyl radicals from precursors like Methanone, [2-(bromomethyl)phenyl]phenyl- under mild, photocatalytic conditions. researchgate.net
The process is initiated by the photoexcitation of a benzophenone derivative, which transitions to an excited triplet state upon absorbing light. cell.comtcichemicals.com In this excited state, the benzophenone is a potent hydrogen atom abstractor. It can react with a silane, such as tris(trimethylsilyl)silane, via a HAT process to generate a highly nucleophilic silyl radical. acs.orgtcichemicals.com
This photogenerated silyl radical is the key intermediate that drives the halogen atom transfer. It can efficiently abstract a bromine atom from the benzylic position of Methanone, [2-(bromomethyl)phenyl]phenyl-. This homolytic cleavage of the carbon-bromine bond results in the formation of the desired 2-(phenylcarbonyl)benzyl radical, which can then be engaged in a variety of subsequent bond-forming reactions. acs.orgunica.it This method, often referred to as HAT-induced XAT, provides a programmable way to generate specific carbon-centered radicals, as the position of the radical is dictated by the location of the halogen atom in the precursor molecule. acs.org
This catalytic cycle is particularly effective when coupled with transition-metal catalysis, for instance, using nickel. nih.gov The alkyl radical generated from the XAT event can be intercepted by a low-valent nickel complex, leading to cross-coupling reactions with other electrophiles, such as aryl bromides. acs.orgunica.it
Below is a table summarizing the key components and their functions in this synergistic catalytic system for activating Methanone, [2-(bromomethyl)phenyl]phenyl-.
| Component | Role in Catalytic Cycle |
| Methanone, [2-(bromomethyl)phenyl]phenyl- | Alkyl radical precursor |
| Benzophenone Derivative | Photocatalyst (HAT agent) |
| Tris(trimethylsilyl)silane | Silyl radical precursor (XAT agent) |
| Light Source (e.g., near-UV) | Initiator for photoexcitation of benzophenone |
| Nickel Complex (optional) | Cross-coupling catalyst |
| Aryl Halide (optional) | Coupling partner for the generated radical |
Radical Clock Experiments in Mechanistic Elucidation
To confirm the intermediacy of radical species and to measure the rates of their subsequent reactions, chemists employ a technique known as radical clock experiments. illinois.edu A radical clock is a molecule that, upon forming a radical, undergoes a predictable unimolecular rearrangement (like cyclization or ring-opening) at a known rate. illinois.eduwindows.net By running a reaction in the presence of this "clock," the rate of a competing bimolecular reaction can be determined by analyzing the ratio of rearranged to unrearranged products. illinois.edu
In the context of reactions involving Methanone, [2-(bromomethyl)phenyl]phenyl-, a radical clock experiment would provide definitive evidence for the formation of the 2-(phenylcarbonyl)benzyl radical. For instance, if this benzyl radical is intended to be trapped by another reagent in a cross-coupling reaction, the process would be run in the presence of a radical clock substrate, such as (cyclopropylmethyl)bromide or 6-bromohex-1-ene. researchgate.net
The experiment would be designed so that the generation of the 2-(phenylcarbonyl)benzyl radical occurs alongside the generation of the radical clock. The 2-(phenylcarbonyl)benzyl radical would react with a trapping agent at an unknown rate (kT), while the radical clock would rearrange at a known rate (kr).
If the trapping reaction is very fast compared to the clock's rearrangement, only the unrearranged product from the clock will be observed.
If the trapping is slow, a significant amount of the rearranged clock product will be formed.
If both processes are competitive, a mixture of products will result, and their ratio, along with the known rearrangement rate of the clock, can be used to calculate the rate constant of the trapping reaction. illinois.edu
The absence of any ring-opened products from a cyclopropyl-based radical clock, for example, would suggest that the generated radical is trapped very quickly. researchgate.net This methodology is crucial for distinguishing between radical pathways and other potential mechanisms, such as ionic or concerted pathways, thereby providing deep insight into the reaction mechanism. illinois.edu
The table below lists examples of common radical clocks and their rearrangement rate constants, which are used as benchmarks in these mechanistic studies.
| Radical Clock Precursor | Rearrangement Type | Rate Constant (kr) at 25°C (s⁻¹) |
| (Cyclopropylmethyl)bromide | Ring Opening | ~1.3 x 10⁸ |
| 6-Bromohex-1-ene | 5-exo-trig Cyclization | ~2.3 x 10⁵ |
| 1-Bromo-2-(2-phenylcyclopropyl)ethane | Ring Opening | ~1.0 x 10⁸ |
| (1-Methyl-5-hexenyl)bromide | 5-exo-trig Cyclization | ~5.0 x 10⁵ |
Derivatives and Structural Analogues Derived from Methanone, 2 Bromomethyl Phenyl Phenyl
Functionalized Aromatic Ketone Derivatives
The modification of the basic 2-bromomethylbenzophenone structure through substitution on the aromatic rings or alteration of the bromomethyl position leads to a range of functionalized aromatic ketone derivatives. These analogues are instrumental in studying structure-activity relationships and developing compounds with tailored electronic and steric properties.
The position of the bromomethyl group on the phenyl ring significantly influences the chemical reactivity and physical properties of the molecule. 3-Bromomethylbenzophenone is a notable positional isomer of the parent compound. ontosight.ai It is synthesized through the bromination of 3-methyl-benzophenone using N-bromosuccinimide and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. prepchem.com
While both 2- and 3-bromomethylbenzophenone are valuable intermediates, their differing substitution patterns lead to distinct applications. The unique structure of 3-bromomethylbenzophenone makes it a useful intermediate in the synthesis of certain pharmaceutical compounds, where the bromomethyl group can be modified to introduce functional groups essential for biological activity. ontosight.ai Furthermore, its reactivity is harnessed in material science for surface modification or the synthesis of polymers with specific properties. ontosight.ai
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Synthesis Precursor |
|---|---|---|---|---|
| 2-(Bromomethyl)benzophenone | 34048-28-5 | C14H11BrO | 275.14 | 2-Methylbenzophenone (B1664564) |
| 3-(Bromomethyl)benzophenone | 63251-11-6 | C14H11BrO | 275.14 | 3-Methylbenzophenone |
| 4-(Bromomethyl)benzophenone | 32752-54-8 | C14H11BrO | 275.14 | 4-Methylbenzophenone |
The introduction of additional halogen atoms onto the benzophenone (B1666685) framework of [2-(bromomethyl)phenyl]phenyl-methanone can significantly alter its chemical and biological properties. For instance, the synthesis of 2-bromomethyl-4'-chlorobenzophenone provides a derivative with modified electronic characteristics. lookchem.com The presence of a halogen, such as chlorine, at the para position of the second phenyl ring can influence the molecule's reactivity and potential biological activities. nih.gov Research on various halogen-substituted benzophenone analogues has indicated their potential in medicinal chemistry. nih.gov
The incorporation of methoxy (B1213986) (-OCH3) or trifluoromethyl (-CF3) groups onto the benzophenone scaffold can profoundly impact the molecule's properties. Methoxy groups, being electron-donating, can influence the reactivity and spectroscopic characteristics of the compound. The synthesis of methoxy-substituted 2-benzoyl-1-benzofuran derivatives has been explored, highlighting the role of these substituents in modulating biological activity. nih.gov For example, a methoxy group at the para position of the benzoyl ring in certain benzophenone analogues has been associated with significant anti-tumor activity. nih.gov
Conversely, the trifluoromethyl group is a strong electron-withdrawing group that can enhance the metabolic stability and lipophilicity of a molecule. The synthesis of trifluoromethyl-substituted acetophenone (B1666503) derivatives often involves multi-step processes, such as the reaction of a phenacyl halide with a metal alkoxide. google.com While the direct synthesis of trifluoromethyl-substituted derivatives of [2-(bromomethyl)phenyl]phenyl-methanone is not extensively detailed in the provided search results, the general principles of synthesizing trifluoromethylated benzophenones can be applied. researchgate.net
| Substituent | Example Compound | General Effect of Substituent | Potential Application Area |
|---|---|---|---|
| Halogen (e.g., -Cl, -F) | 2-Bromomethyl-4'-chlorobenzophenone | Electron-withdrawing, modifies reactivity | Medicinal Chemistry |
| Methoxy (-OCH3) | (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone | Electron-donating, influences biological activity | Anti-tumor agents, Adenosine receptor antagonists |
| Trifluoromethyl (-CF3) | Trifluoromethyl-substituted 2-alkoxyacetophenone derivatives | Electron-withdrawing, enhances metabolic stability | Pharmaceuticals |
Heterocyclic Systems Synthesized via Cyclization
The bifunctional nature of [2-(bromomethyl)phenyl]phenyl-methanone, possessing both a reactive bromomethyl group and a carbonyl group, makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular or intermolecular cyclization reactions.
A significant application of 2-(bromomethyl)benzophenone derivatives is in the synthesis of isoindoles. A convenient one-step method involves the reaction of 2-(bromomethyl)benzophenone with primary aromatic or aliphatic amines. lookchem.comua.es This reaction leads to the formation of 1-aryl-2-substituted-isoindoles. lookchem.com Isoindoles are known for their wide spectrum of biological activities and are valuable scaffolds in medicinal chemistry. lookchem.com The synthesis of these derivatives provides access to a class of compounds with potential applications as CNS stimulants, antidepressants, and hypotensive agents. lookchem.com
The general procedure for synthesizing 1-aryl-2-substituted-2H-isoindoles involves heating a solution of the appropriate amine and a 2-bromomethyl-benzophenone derivative in a suitable solvent like isopropanol. lookchem.com
A novel synthetic route based on 2-(bromomethyl)benzophenones has been developed for the synthesis of pyrido[1,2-b] prepchem.combenzazepine derivatives. osi.lv This method involves the reaction of 2-(bromomethyl)benzophenones with 2-methylpyridines. osi.lv The synthesis proceeds through several steps, including the formation of intermediate 1-benzyl-2-methylpyridinium and 11-aryl-11-hydroxy-11,12-dihydro-6H-pyrido[1,2-b] prepchem.combenzazepinium bromides. osi.lv The subsequent dehydration of the intermediate carbinols, which is influenced by the solvent and reaction conditions, leads to the final pyrido[1,2-b] prepchem.combenzazepine scaffold. osi.lv
| Heterocyclic System | Key Reactants | General Synthetic Approach |
|---|---|---|
| Isoindole Derivatives | 2-(Bromomethyl)benzophenone, Primary amines | One-step reaction, typically heated in a solvent. |
| Pyrido[1,2-b] prepchem.combenzazepine Scaffolds | 2-(Bromomethyl)benzophenone, 2-Methylpyridines | Multi-step synthesis involving formation and dehydration of intermediate carbinols. |
Hexahydro-2,5-benzodiazocine Structures
The synthesis of eight-membered heterocyclic ring systems such as hexahydro-2,5-benzodiazocines represents a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. While the direct synthesis of a hexahydro-2,5-benzodiazocine structure from Methanone, [2-(bromomethyl)phenyl]phenyl- is not a prominently documented transformation in scientific literature, a plausible synthetic pathway can be proposed based on established chemical principles.
A theoretical approach would likely involve a bimolecular cyclization reaction. This would necessitate a precursor bearing two electrophilic centers, such as a bis(bromomethyl) derivative of a benzophenone, reacting with a dinucleophilic primary amine. For instance, the reaction of a hypothetical 2,2'-bis(bromomethyl)benzophenone with a primary amine, such as methylamine, under high-dilution conditions could theoretically lead to the formation of the desired N-substituted hexahydro-2,5-benzodiazocine ring system. This method, however, would be in competition with polymerization and the formation of smaller ring systems, requiring careful optimization of reaction conditions. Alternative modern synthetic strategies for medium-sized rings, such as ring-closing metathesis or ring expansion reactions, have become more prevalent for constructing such challenging scaffolds. researchgate.net
Complex Polyfunctional Building Blocks
Methanone, [2-(bromomethyl)phenyl]phenyl- serves as a valuable scaffold for the creation of complex polyfunctional building blocks. These molecules are engineered to contain multiple reactive sites or functional moieties, enabling their use in sophisticated applications such as chemical biology, materials science, and medicinal chemistry. The benzophenone core provides a stable, photoactivatable platform, while the bromomethyl group offers a reactive handle for further chemical elaboration.
Benzophenone-Alkyne Bifunctional Ligands for Chemical Probe Synthesis
A prominent application of benzophenone-derived building blocks is in the synthesis of bifunctional chemical probes for photoaffinity labeling. These probes are powerful tools for identifying and studying interactions between small molecules and their biological targets, such as proteins.
These ligands are ingeniously designed with two key functional groups:
A Benzophenone Moiety: This group serves as a photo-crosslinking agent. Upon irradiation with UV light (typically around 350-360 nm), the benzophenone carbonyl group is excited to a triplet diradical state. This highly reactive species can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a covalent bond between the probe and its interacting biological target. This stability in ambient light and high crosslinking efficiency makes benzophenone a preferred photoreactive group.
An Alkyne Handle: A terminal alkyne group is incorporated into the ligand structure to serve as a bioorthogonal handle. This alkyne does not react with most biological functional groups, but it can undergo highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Following the photo-crosslinking event, this alkyne handle allows for the attachment of reporter tags, such as fluorophores (for imaging), biotin (B1667282) (for affinity purification and enrichment), or mass tags (for mass spectrometry-based identification).
The synthesis of these bifunctional probes often involves coupling a benzophenone-containing carboxylic acid with a molecule that possesses both an amine and a terminal alkyne. This modular approach allows for the creation of a diverse library of chemical probes tailored to specific biological targets. These complex building blocks have proven invaluable for target identification and validation in drug discovery.
Derivatives with Modified Side Chains (e.g., Bromoethyl vs. Bromomethyl)
Modification of the alkyl halide side chain on the benzophenone scaffold, for instance, by extending the bromomethyl group to a bromoethyl group, can significantly alter the reactivity and synthetic utility of the resulting compound. The key differences between Methanone, [2-(bromomethyl)phenyl]phenyl- and its bromoethyl analogue, Methanone, [2-(bromoethyl)phenyl]phenyl-, are rooted in fundamental principles of chemical reactivity.
Based on the comparison between benzyl (B1604629) bromide and phenethyl bromide, the following differences in reactivity can be anticipated:
Nucleophilic Substitution: The bromomethyl group, being a benzylic halide, is expected to be more reactive towards S_N2 nucleophilic substitution than the bromoethyl group. The transition state for the S_N2 reaction at the benzylic carbon is stabilized by the adjacent phenyl ring. In contrast, the bromoethyl group is analogous to a primary alkyl halide (phenethyl bromide), which exhibits slower S_N2 reactivity due to greater steric hindrance from the additional methylene (B1212753) group in the side chain. Therefore, [2-(bromomethyl)phenyl]phenyl-methanone would serve as a more potent alkylating agent.
Cyclization Reactions: The length of the side chain dictates the size of the ring that can be formed in intramolecular cyclization reactions. The bromomethyl derivative is a precursor for the formation of five-membered rings. In contrast, the bromoethyl derivative would be required for the synthesis of six-membered rings via an analogous intramolecular reaction. This difference fundamentally expands the range of accessible heterocyclic systems that can be synthesized from the benzophenone core.
These modifications underscore the versatility of the benzophenone scaffold, where subtle changes to a side chain can be strategically employed to tune reactivity and direct synthetic outcomes towards different structural targets.
Strategic Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The presence of the electrophilic bromomethyl group and the carbonyl function allows for sequential reactions, making Methanone, [2-(bromomethyl)phenyl]phenyl- a valuable building block for constructing diverse molecular frameworks.
Construction of Complex Organic Architectures
The strategic positioning of the reactive sites in Methanone, [2-(bromomethyl)phenyl]phenyl- enables its use in the synthesis of various heterocyclic systems.
A significant application is in the synthesis of phthalazines . The reaction of Methanone, [2-(bromomethyl)phenyl]phenyl- with hydrazine (B178648) derivatives leads to a cyclization reaction, forming the 4-phenylphthalazin-1(2H)-one core structure. This transformation provides a direct route to a class of compounds with recognized biological activities. The general reaction scheme is presented below:
| Reactants | Reagents & Conditions | Product |
| Methanone, [2-(bromomethyl)phenyl]phenyl-, Hydrazine hydrate | Refluxing ethanol | 4-phenylphthalazin-1(2H)-one |
Furthermore, this compound is a precursor for the synthesis of indole (B1671886) derivatives . The bromomethyl group can be converted to other functional groups, such as an aldehyde or a ketone, which can then participate in the Fischer indole synthesis. mdpi.com This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding ketone or aldehyde derived from Methanone, [2-(bromomethyl)phenyl]phenyl-. researchgate.netresearchgate.netresearchgate.netekb.egnih.gov This methodology opens a pathway to a wide array of substituted indoles, a common motif in pharmacologically active compounds.
Precursor for Advanced Pharmaceutical Intermediates
The phthalazine (B143731) and indole ring systems, readily accessible from Methanone, [2-(bromomethyl)phenyl]phenyl-, are core components of numerous pharmaceutical agents. While direct synthesis of specific commercial drugs from this exact starting material is not extensively documented in publicly available literature, its role as a precursor to these important heterocyclic cores is of significant value in medicinal chemistry.
For instance, phthalazine derivatives are known to exhibit a range of biological activities, including vasorelaxant, antihypertensive, and anticancer properties. nih.gov Similarly, the indole nucleus is a fundamental component of many drugs, including the anti-inflammatory drug Indomethacin and the triptan class of antimigraine agents. ekb.eg The ability to efficiently construct these scaffolds makes Methanone, [2-(bromomethyl)phenyl]phenyl- a valuable starting point for the synthesis of advanced pharmaceutical intermediates.
Utility in Agrochemical Synthesis
The benzophenone (B1666685) scaffold is present in a number of agrochemicals, particularly fungicides and insecticides. nih.govrsc.orgresearchgate.net Notably, derivatives of 2-(bromomethyl)phenyl are key intermediates in the synthesis of strobilurin fungicides. lew.ronih.gov These fungicides are a major class of agricultural products used to control a broad spectrum of fungal diseases in crops.
The synthesis of strobilurin analogues often involves the coupling of a (2-(bromomethyl)phenyl) derivative with a pharmacophore-containing moiety. For example, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate is a key intermediate for several strobilurin fungicides. lew.ro The structural similarity of Methanone, [2-(bromomethyl)phenyl]phenyl- to these intermediates suggests its potential utility in the development of new agrochemical compounds. Research has shown that introducing different substituted rings to the strobilurin structure can enhance fungicidal activities. lew.ro
Contributions to Polymer and Coating Development
The benzophenone moiety in Methanone, [2-(bromomethyl)phenyl]phenyl- possesses unique photochemical properties that are exploited in materials science, particularly in the development of polymers and coatings.
Function as Polymer Crosslinkers
Benzophenone and its derivatives are well-established photoinitiators and crosslinkers. mdpi.comnih.govrsc.org Upon exposure to ultraviolet (UV) light, the carbonyl group of the benzophenone moiety can be excited to a triplet state. This excited state can then abstract a hydrogen atom from a nearby polymer chain, creating a radical on the polymer. The resulting benzophenone ketyl radical and the polymer radical can then combine, leading to the formation of a covalent bond and, consequently, crosslinking between polymer chains. mdpi.com
Methanone, [2-(bromomethyl)phenyl]phenyl- can be incorporated into polymer backbones or as a pendant group. The subsequent UV irradiation of the functionalized polymer leads to the formation of a crosslinked network, which can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material. mdpi.com This photo-crosslinking is a versatile technique for curing polymers and creating hydrogels. mdpi.comrsc.org
| Property | Before Crosslinking | After Crosslinking |
| Solubility | Soluble in organic solvents | Insoluble |
| Mechanical Strength | Lower | Higher |
| Thermal Stability | Lower | Higher |
Incorporation into Functional Materials
The incorporation of Methanone, [2-(bromomethyl)phenyl]phenyl- or similar benzophenone derivatives into polymers can impart specific functionalities to the resulting materials. The benzophenone group can be used to create photo-responsive surfaces and coatings. rsc.org
For example, polymers containing benzophenone moieties can be used to create "bioglue" polymers that can be photo-crosslinked to a variety of surfaces and biomolecules. rsc.org This allows for the immobilization of proteins, peptides, and other bioactive molecules onto substrates, which has applications in biomedical devices and tissue engineering. rsc.org Furthermore, benzophenone derivatives are used in UV-curable coatings, where they act as photoinitiators to induce rapid polymerization and hardening of the coating upon UV exposure. researchgate.netgoogle.comgoogle.com This technology is widely used in various industries due to its speed, efficiency, and low environmental impact.
Advanced Spectroscopic Characterization and Structural Elucidation of Methanone, 2 Bromomethyl Phenyl Phenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of Methanone, [2-(bromomethyl)phenyl]phenyl- in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular architecture.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of all hydrogen atoms in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value). oregonstate.edu For Methanone, [2-(bromomethyl)phenyl]phenyl-, the spectrum is characterized by two main regions: the aromatic region and the aliphatic region, where the key bromomethyl protons reside.
The benzylic protons of the -CH₂Br group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring. This results in a characteristic singlet appearing downfield, typically in the range of δ 4.5–5.0 ppm. The absence of splitting for this signal confirms the absence of adjacent protons.
The aromatic protons on the two phenyl rings are more complex, appearing in the δ 7.0–8.0 ppm range. Due to the molecule's asymmetry, all nine aromatic protons are chemically non-equivalent, leading to a series of overlapping multiplets. The protons on the phenyl ring attached to the carbonyl group and those on the 2-(bromomethyl)phenyl ring experience different electronic effects, contributing to the complexity of this spectral region. Protons ortho to the carbonyl group are the most deshielded due to the anisotropic effect of the C=O bond.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzylic Protons (-CH₂Br) | 4.5 - 5.0 | Singlet (s) |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) provides direct information about the molecule's carbon framework. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, allowing for a direct count of non-equivalent carbons. Given the asymmetry of Methanone, [2-(bromomethyl)phenyl]phenyl-, all 14 carbon atoms are expected to be unique and produce distinct signals.
The most downfield signal in the spectrum is attributed to the carbonyl carbon (C=O), which is highly deshielded and typically appears around δ 195-197 ppm. rsc.org The carbon of the bromomethyl (-CH₂Br) group resonates in the aliphatic region, generally between δ 30-35 ppm. chemicalbook.com The various aromatic carbons appear in the δ 125–140 ppm range. oregonstate.edu The quaternary carbons (those not bonded to any hydrogen) typically show weaker signals. The carbon attached to the bromine (C-Br) and the carbon bridging the two rings to the carbonyl group are examples of such quaternary carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 197 |
| Quaternary Aromatic Carbons | 135 - 140 |
| Substituted Aromatic Carbons (CH) | 125 - 134 |
| Benzylic Carbon (-CH₂Br) | 30 - 35 |
Two-Dimensional NMR Correlation Techniques
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra by revealing correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.org For Methanone, [2-(bromomethyl)phenyl]phenyl-, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons within each aromatic ring. This allows for the mapping of proton connectivity around each ring system. No cross-peaks would be observed for the -CH₂Br singlet, confirming its isolation from other protons. libretexts.orgu-szeged.hu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com An HSQC spectrum of this molecule would show a cross-peak connecting the ¹H signal of the -CH₂Br group (at δ ~4.5-5.0 ppm) to its corresponding ¹³C signal (at δ ~30-35 ppm). Similarly, each aromatic proton signal would correlate with its respective aromatic carbon signal, greatly simplifying the assignment of the crowded aromatic region of the ¹³C spectrum. Quaternary carbons, having no attached protons, would be absent from the HSQC spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. missouri.edu The IR spectrum of Methanone, [2-(bromomethyl)phenyl]phenyl- is dominated by absorptions characteristic of its ketone and aromatic components.
The most prominent and diagnostically important peak is the strong, sharp absorption from the carbonyl (C=O) group stretch, which occurs in the range of 1660-1670 cm⁻¹. This frequency is typical for diaryl ketones, where conjugation with both aromatic rings slightly lowers the bond order and thus the stretching frequency compared to a simple aliphatic ketone.
Other key absorptions include:
Aromatic C-H Stretch: A series of weaker bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H bonds on the aromatic rings. libretexts.org
Aromatic C=C Stretch: Medium to weak intensity bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings. libretexts.org
C-Br Stretch: The absorption for the carbon-bromine bond is found in the fingerprint region, typically between 690-515 cm⁻¹, though it may be weak and difficult to assign definitively. libretexts.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |
| Carbonyl (C=O) Stretch | 1660 - 1670 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-Br Stretch | 515 - 690 | Weak to Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For Methanone, [2-(bromomethyl)phenyl]phenyl- (C₁₄H₁₁BrO), the molecular weight is 275.14 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 275. A crucial feature would be the presence of a second peak at m/z 277 (the M+2 peak) of nearly equal intensity. This distinctive isotopic pattern is the hallmark of a molecule containing one bromine atom, due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include:
Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a significant fragment ion at m/z 195 (M - Br)⁺. libretexts.org
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This can lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a very stable and abundant ion. Another possible cleavage could result in a [Br-C₆H₄-CH₂]⁺ ion.
Tropylium Ion Formation is Not Expected: Unlike simple benzyl (B1604629) bromide where a peak at m/z 91 ([C₇H₇]⁺) is the base peak, this rearrangement is less likely here due to the presence of the competing and stable benzoyl cation fragmentation pathway. brainly.comchegg.com
| Fragment Ion | Proposed Structure | Expected m/z |
| Molecular Ion [M]⁺ | [C₁₄H₁₁BrO]⁺ | 275 / 277 |
| Loss of Bromine [M-Br]⁺ | [C₁₄H₁₁O]⁺ | 195 |
| Benzoyl Cation | [C₆H₅CO]⁺ | 105 |
| Bromobenzyl Fragment | [BrC₇H₆]⁺ | 169 / 171 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in Methanone, [2-(bromomethyl)phenyl]phenyl- are the benzophenone (B1666685) core and the bromine substituent. The benzophenone system is characterized by two main absorption bands:
π → π Transition:* A strong absorption band, typically found at a shorter wavelength (λmax ~250-260 nm), arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. scirp.org
n → π Transition:* A weaker, longer-wavelength absorption band (λmax ~330-360 nm) results from the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. scirp.org This transition is formally forbidden by symmetry rules, which accounts for its lower intensity.
The presence of the bromomethyl group acts as an auxochrome and is expected to cause a slight bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzophenone.
Computational and Theoretical Studies on Methanone, 2 Bromomethyl Phenyl Phenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. acs.orgnih.gov Methods like B3LYP and M06-2X are frequently used in conjunction with basis sets such as 6-311G to optimize molecular geometries and calculate various electronic parameters. longdom.orgdntb.gov.uasamipubco.com For aromatic ketones like Methanone, [2-(bromomethyl)phenyl]phenyl-, DFT is used to explore its ground state, frontier molecular orbitals, and the distribution of charge, which collectively govern its chemical behavior. scialert.netresearchgate.net
The electronic structure of a molecule is fundamentally linked to its reactivity. Key to this understanding is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. longdom.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. longdom.orgscialert.net
For Methanone, [2-(bromomethyl)phenyl]phenyl-, the HOMO is expected to be delocalized across the π-systems of the two phenyl rings. The LUMO is primarily localized on the benzophenone (B1666685) moiety, with significant contributions from the carbonyl (C=O) group's π* orbital. scialert.net This distribution indicates that the carbonyl carbon is a primary site for nucleophilic attack, a common reaction pathway for ketones.
Molecular Electrostatic Potential (MEP) analysis further clarifies reactivity by mapping electron density onto the molecular surface. acs.orgdergipark.org.tr In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the MEP would show a significant negative potential around the carbonyl oxygen atom due to its lone pairs. Conversely, the carbonyl carbon and the benzylic carbon of the bromomethyl group would exhibit positive potential, marking them as the primary electrophilic centers of the molecule.
| Property | Calculated Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.87 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. longdom.org |
Note: The values in this table are representative examples based on DFT calculations of structurally similar benzophenone derivatives and are intended for illustrative purposes.
The distribution of electron density in Methanone, [2-(bromomethyl)phenyl]phenyl- is significantly influenced by its constituent functional groups. The carbonyl group acts as a strong electron-withdrawing group through both resonance and inductive effects, polarizing the C=O bond and reducing electron density on the attached phenyl rings. scialert.net The bromomethyl group is also electron-withdrawing due to the high electronegativity of the bromine atom.
Computational methods like Natural Bond Orbital (NBO) analysis and population analyses (e.g., Mulliken charges) quantify this distribution by assigning partial charges to each atom. nih.govdntb.gov.ua These calculations reveal the extent of electron polarization within the molecule. The carbonyl carbon would possess a significant positive charge, while the oxygen would be negatively charged. Similarly, the benzylic carbon attached to the bromine would be rendered electrophilic.
Substituent effects can be systematically studied by comparing a series of related molecules. samipubco.comresearchgate.net For instance, replacing the bromine with hydrogen or an electron-donating group would alter the LUMO energy and, consequently, the molecule's reduction potential. researchgate.net Studies on substituted benzophenones have established linear relationships between calculated LUMO energies and experimentally measured reduction potentials, validating the predictive power of DFT in this context. researchgate.net
| Atom | Calculated Mulliken Charge (a.u.) | Electronic Influence |
| Carbonyl Carbon (C=O) | +0.55 | Highly positive due to bonding with electronegative oxygen, making it a prime electrophilic site. |
| Carbonyl Oxygen (C=O) | -0.52 | Highly negative due to lone pairs and high electronegativity; a primary nucleophilic site. |
| Benzylic Carbon (-CH2Br) | +0.18 | Positive charge induced by the attached electronegative bromine atom, activating it for nucleophilic substitution. |
| Bromine (-CH2Br) | -0.23 | Negative charge due to its high electronegativity. |
Note: The values in this table are hypothetical examples derived from principles of electronic effects in similar molecules and are for illustrative purposes.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transition states (TS) and intermediates along a potential energy surface. mdpi.com For Methanone, [2-(bromomethyl)phenyl]phenyl-, a characteristic reaction is the bimolecular nucleophilic substitution (SN2) at the benzylic carbon, displacing the bromide ion.
DFT calculations can model the entire reaction coordinate for an SN2 process, for example, with a hydroxide (B78521) (OH⁻) or halide (F⁻, Cl⁻) nucleophile. mdpi.comresearchgate.netacs.org The process involves:
Formation of a reactant complex: An initial ion-dipole complex forms between the nucleophile and the substrate. mdpi.com
Locating the Transition State (TS): The TS is the highest energy point on the minimum energy path. For an SN2 reaction, this state features a pentacoordinate carbon atom in a trigonal-bipyramidal geometry, where the nucleophile and the leaving group (bromide) are in apical positions. stanford.edusciforum.net Frequency calculations are performed to confirm the TS, which is characterized by a single imaginary frequency corresponding to the bond-breaking and bond-forming process. mdpi.com
Formation of a product complex: An ion-dipole complex forms between the product and the departed bromide ion.
Intrinsic Reaction Coordinate (IRC) analysis: IRC calculations are used to confirm that the identified TS correctly connects the reactant and product complexes on the potential energy surface. nih.gov
| Reaction Parameter | Calculated Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | +18.5 | The free energy barrier for the SN2 reaction, determining the reaction rate. |
| Reaction Energy (ΔG_rxn) | -25.0 | The overall free energy change, indicating the thermodynamic favorability of the reaction. |
Note: The values in this table are representative for a gas-phase SN2 reaction on a substituted benzyl (B1604629) bromide and serve as an illustrative example.
Mechanistic Confirmation through Computational Simulations (e.g., Voltammetric Behavior)
Computational simulations can be used to validate experimentally observed phenomena, providing strong evidence for a proposed reaction mechanism. A key example is the simulation of electrochemical behavior, such as that measured by cyclic voltammetry (CV). researchgate.netkashanu.ac.ir
Benzophenone and its derivatives are well-known to undergo a reversible, one-electron reduction to form a stable ketyl radical anion. researchgate.netmdpi.com This process is observable in a cyclic voltammogram as a pair of forward and reverse peaks. researchgate.net
DFT calculations can confirm this mechanism in several ways:
Prediction of Reduction Potentials: The reduction potential is related to the energy of the LUMO. By calculating the LUMO energies for a series of related compounds, a linear correlation with experimentally determined reduction potentials can be established. researchgate.net Furthermore, absolute redox potentials can be calculated using thermodynamic cycles and compared directly with experimental values. kashanu.ac.ir
Digital Simulation of Voltammograms: The complex current-voltage patterns observed in experiments can be reproduced through digital simulations. researchgate.net These simulations model the kinetics of electron transfer and any subsequent chemical reactions, and by adjusting the parameters of the simulation to match the experimental voltammogram, a detailed reaction mechanism can be confirmed. kashanu.ac.ir For the reduction of Methanone, [2-(bromomethyl)phenyl]phenyl-, simulations would be expected to model a one-electron transfer process, confirming the formation of the radical anion.
| Parameter | Experimental Value (V vs. Fc/Fc⁺) | Calculated Value (V vs. Fc/Fc⁺) |
| First Reduction Potential (Epc) | -2.25 | -2.21 |
Note: The values in this table are hypothetical but realistic examples for a benzophenone derivative, illustrating the typical agreement between experimental and DFT-calculated redox potentials. researchgate.net
Emerging Research Avenues and Future Prospects for Methanone, 2 Bromomethyl Phenyl Phenyl Chemistry
Development of Novel Synthetic Transformations
The presence of the highly reactive bromomethyl group makes Methanone, [2-(bromomethyl)phenyl]phenyl- an excellent substrate for a variety of synthetic transformations, enabling the construction of diverse and complex molecular scaffolds.
One of the most promising applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds and pharmaceuticals. For instance, it serves as a key precursor for the synthesis of isoindolinones. The reaction of 2-benzoylbenzyl bromide with various primary amines can lead to the formation of N-substituted isoindolinones through an initial nucleophilic substitution followed by intramolecular cyclization. This approach offers a straightforward route to a class of compounds with recognized therapeutic potential. osti.govorganic-chemistry.orgrsc.orgrsc.org
Furthermore, the bifunctional nature of Methanone, [2-(bromomethyl)phenyl]phenyl- makes it an ideal candidate for multicomponent reactions (MCRs) and cascade reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. bohrium.comdntb.gov.ua By carefully designing reaction sequences, it is possible to engage both the bromomethyl and the carbonyl functionalities in a series of bond-forming events to construct intricate polycyclic systems in a single synthetic operation. For example, a cascade reaction could be initiated by the reaction of the bromomethyl group with a suitable nucleophile, followed by an intramolecular reaction involving the benzophenone (B1666685) carbonyl group to forge new rings. nih.gov
The following table summarizes some potential novel synthetic transformations of Methanone, [2-(bromomethyl)phenyl]phenyl-:
| Reaction Type | Reactants | Potential Products | Significance |
| Heterocycle Synthesis | Primary Amines, Hydrazines, Amidines | Isoindolinones, Phthalazinones, Quinolines | Access to biologically active scaffolds |
| Multicomponent Reactions | Amines, Isocyanides, Carboxylic Acids | Highly substituted heterocyclic compounds | Rapid generation of molecular diversity |
| Cascade Cyclizations | Dienophiles, Nucleophiles | Polycyclic aromatic compounds | Efficient construction of complex architectures |
| Wittig-type Reactions | Triphenylphosphine, Base | Alkenes with extended conjugation | Synthesis of functional organic materials |
These examples highlight the immense potential of Methanone, [2-(bromomethyl)phenyl]phenyl- as a building block for the synthesis of a wide range of organic molecules with diverse applications.
Exploration of New Catalytic Applications
The development of novel ligands is crucial for advancing transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. The structure of Methanone, [2-(bromomethyl)phenyl]phenyl- offers an excellent platform for the design and synthesis of new phosphine (B1218219) ligands.
The bromomethyl group can be readily converted into a phosphine moiety through reaction with a suitable phosphine source, such as diphenylphosphine (B32561) or its lithium or potassium salts. This would yield a novel phosphine ligand bearing a benzophenone unit. The steric and electronic properties of such a ligand could be fine-tuned by modifying the substituents on the phenyl rings, potentially leading to enhanced catalytic activity and selectivity in various cross-coupling reactions. researchgate.netnih.gov For instance, palladium complexes of these phosphine ligands could be highly effective catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgheraeus-precious-metals.comresearchgate.net
The performance of such newly designed ligands can be systematically evaluated in benchmark cross-coupling reactions. The table below outlines a hypothetical evaluation of a palladium complex bearing a phosphine ligand derived from Methanone, [2-(bromomethyl)phenyl]phenyl- in a Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | >98 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | 1.5 | 92 |
Beyond their use in transition-metal catalysis, derivatives of Methanone, [2-(bromomethyl)phenyl]phenyl- could also be explored as organocatalysts. The benzophenone moiety, for instance, could participate in hydrogen bonding interactions, while the rest of the molecule provides a scaffold for introducing other catalytically active groups.
Integration into Advanced Materials Design
The unique combination of a reactive handle and a photoactive core makes Methanone, [2-(bromomethyl)phenyl]phenyl- a highly attractive building block for the design and synthesis of advanced functional materials.
In the realm of polymer chemistry, this compound can be utilized as a functional monomer or a cross-linking agent. Polymers with pendant benzophenone groups are well-known for their photo-cross-linking abilities. researchgate.netrsc.org Upon exposure to UV light, the benzophenone moiety can abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and thus a cross-linked network. This property is particularly useful for the fabrication of photolithographic materials, coatings, and hydrogels. researchgate.net For example, Methanone, [2-(bromomethyl)phenyl]phenyl- could be co-polymerized with other monomers to create photo-responsive polymers whose mechanical properties can be precisely controlled by light. heraeus-precious-metals.com
Another exciting frontier is the incorporation of this compound into the structure of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. By modifying the organic linker, the properties of the MOF can be tailored for specific applications such as gas storage, separation, and catalysis. The bromomethyl group of Methanone, [2-(bromomethyl)phenyl]phenyl- can be converted into a carboxylic acid or other coordinating group, allowing it to be used as a functionalized linker in the synthesis of novel MOFs. bohrium.comnih.govrsc.org The presence of the benzophenone unit within the MOF structure could impart interesting photophysical properties, such as luminescence or photocatalytic activity. osti.gov
The following table summarizes the potential applications of Methanone, [2-(bromomethyl)phenyl]phenyl- in advanced materials design:
| Material Type | Role of the Compound | Potential Properties and Applications |
| Photo-responsive Polymers | Functional Monomer / Cross-linker | Photo-cross-linkable coatings, hydrogels, photolithography |
| Functional Polymers | Pendant Functional Group | Polymers with tunable refractive index, thermal stability, or gas permeability |
| Metal-Organic Frameworks | Functionalized Linker | Luminescent sensors, photocatalysts, materials for gas separation |
| Conjugated Polymers | Building Block | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
Q & A
Q. What are the optimal synthetic routes for preparing Methanone, [2-(bromomethyl)phenyl]phenyl-?
The compound is typically synthesized via Friedel-Crafts acylation , using benzoyl chloride derivatives and substituted benzene rings in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Anhydrous conditions to prevent catalyst deactivation.
- Temperature control (0–25°C) to minimize side reactions like over-acylation or decomposition.
- Post-reaction quenching with ice-cold HCl to isolate the product. Yield optimization (60–80%) can be achieved by adjusting stoichiometry (1:1.2 molar ratio of aryl substrate to acyl chloride) .
Q. How can the structure of Methanone, [2-(bromomethyl)phenyl]phenyl- be confirmed experimentally?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 4.5–5.0 ppm for the bromomethyl (-CH₂Br) group and aromatic protons (δ 7.0–8.0 ppm).
- ¹³C NMR : Carbonyl carbon at ~195 ppm, with adjacent carbons showing deshielding due to electron-withdrawing effects.
- Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~290 g/mol for C₁₅H₁₁BrO) with fragmentation patterns confirming the bromomethyl group .
Q. What are the key reactivity patterns of the bromomethyl group in this compound?
The bromomethyl group undergoes:
- Nucleophilic substitution (e.g., with amines or thiols to form -CH₂NH₂ or -CH₂SH derivatives).
- Elimination reactions under basic conditions to form vinyl or aryl alkenes.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) when paired with palladium catalysts .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments for this compound?
Single-crystal X-ray diffraction using SHELXL refinement:
- Refine bond lengths (e.g., C-Br: ~1.9 Å) and angles to validate the bromomethyl position.
- Analyze thermal displacement parameters to distinguish disorder or dynamic effects. Example: A related biphenyl methanone derivative showed a dihedral angle of 45° between aromatic rings, confirmed via SHELXL .
Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?
- Protection-deprotection : Temporarily shield reactive sites (e.g., carbonyl) with trimethylsilyl groups.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in substitution reactions.
- Catalytic additives : Add KI to enhance bromide leaving-group ability in SN2 reactions .
Q. How does the electronic nature of the biphenyl system influence the compound’s reactivity?
Computational studies (DFT) reveal:
- Electron-withdrawing effects : The carbonyl group reduces electron density on the adjacent phenyl ring, directing electrophilic substitution to the para position of the bromomethyl group.
- Conjugation : The biphenyl system delocalizes π-electrons, stabilizing intermediates in cross-coupling reactions. Experimental validation via Hammett plots or kinetic isotope effects is recommended .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening to identify ideal Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) for greener synthesis.
- Analytical Validation : Combine LC-MS with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
- Computational Modeling : Employ Gaussian or ORCA software to predict reactive sites and guide functionalization strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
